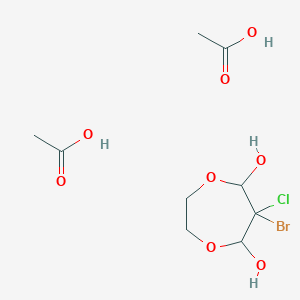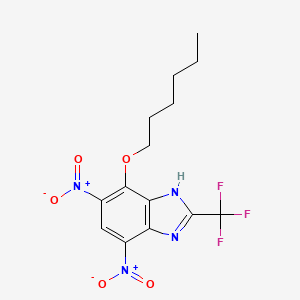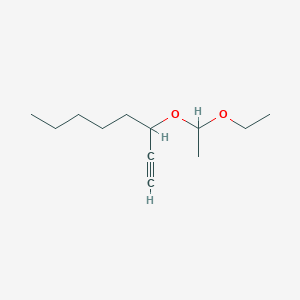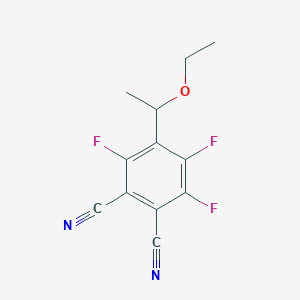
4-(1-Ethoxyethyl)-3,5,6-trifluorobenzene-1,2-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Ethoxyethyl)-3,5,6-trifluorobenzene-1,2-dicarbonitrile is an organic compound characterized by its unique structure, which includes an ethoxyethyl group, three fluorine atoms, and two nitrile groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Ethoxyethyl)-3,5,6-trifluorobenzene-1,2-dicarbonitrile typically involves multi-step organic reactions. One common method includes the introduction of the ethoxyethyl group through an etherification reaction, followed by the introduction of fluorine atoms via halogenation. The nitrile groups are often introduced through a cyanation reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the aforementioned reactions are carried out under controlled conditions. The use of catalysts and specific reaction temperatures and pressures are crucial to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the ethoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitrile groups, converting them into primary amines.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
4-(1-Ethoxyethyl)-3,5,6-trifluorobenzene-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1-Ethoxyethyl)-3,5,6-trifluorobenzene-1,2-dicarbonitrile involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s ability to interact with biological molecules through hydrogen bonding and van der Waals forces. The nitrile groups can participate in nucleophilic addition reactions, while the ethoxyethyl group can undergo metabolic transformations.
Comparison with Similar Compounds
- 4-(1-Methoxyethyl)-3,5,6-trifluorobenzene-1,2-dicarbonitrile
- 4-(1-Ethoxyethyl)-3,5,6-difluorobenzene-1,2-dicarbonitrile
- 4-(1-Ethoxyethyl)-3,5,6-trifluorobenzene-1,2-dicarboxylic acid
Uniqueness: 4-(1-Ethoxyethyl)-3,5,6-trifluorobenzene-1,2-dicarbonitrile is unique due to the combination of its ethoxyethyl group, three fluorine atoms, and two nitrile groups. This specific arrangement of functional groups imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
61079-88-7 |
|---|---|
Molecular Formula |
C12H9F3N2O |
Molecular Weight |
254.21 g/mol |
IUPAC Name |
4-(1-ethoxyethyl)-3,5,6-trifluorobenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C12H9F3N2O/c1-3-18-6(2)9-10(13)7(4-16)8(5-17)11(14)12(9)15/h6H,3H2,1-2H3 |
InChI Key |
NGBJUAAJUQOKNC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)C1=C(C(=C(C(=C1F)F)C#N)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, 2-[[(2-aminophenyl)(phenylmethyl)amino]sulfonyl]-](/img/structure/B14598095.png)



![4-[(4-Chlorophenyl)methanesulfonyl]-2-nitrophenol](/img/structure/B14598108.png)

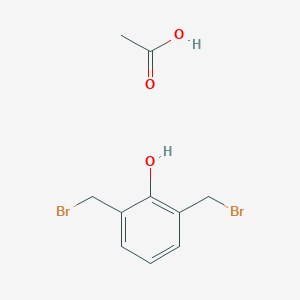
![4-{[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene-1,2-diamine](/img/structure/B14598121.png)
![2-Diazonio-1-[(2,5-dimethylhex-4-en-2-yl)oxy]ethen-1-olate](/img/structure/B14598126.png)
